N1-(2-cyanophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide
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Overview
Description
N1-(2-cyanophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide is a complex organic compound characterized by the presence of a cyanophenyl group, a methoxy-substituted thiophene ring, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-cyanophenylamine and 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine. These intermediates are then reacted with oxalyl chloride to form the desired oxalamide compound. The reaction conditions often include the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the oxalamide group to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized oxalamide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism by which N1-(2-cyanophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-(2-cyanophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide include:
- N-(2-cyanophenyl)-N’-(2-methoxyethyl)oxalamide
- N-(2-cyanophenyl)-N’-(5-methylthiophen-2-yl)oxalamide
- N-(2-methoxyphenyl)-N’-(2-cyanophenyl)oxalamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11-7-8-15(24-11)14(23-2)10-19-16(21)17(22)20-13-6-4-3-5-12(13)9-18/h3-8,14H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSSJLRFXVGXOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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